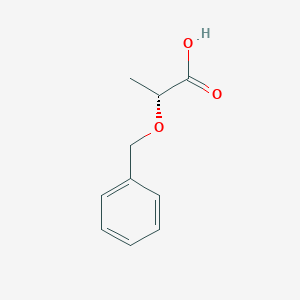

(R)-2-(benzyloxy)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAVPOFYNPXXEL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426463 | |

| Record name | O-Benzyl-D-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100836-85-9 | |

| Record name | O-Benzyl-D-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-phenylmethoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 2 Benzyloxy Propanoic Acid

Enantioselective Synthesis Strategies

Enantioselective strategies are designed to generate the desired (R)-enantiomer from non-chiral (prochiral) starting materials, a hallmark of modern asymmetric synthesis.

Asymmetric synthesis from prochiral precursors involves the conversion of a molecule without a stereocenter into a product with a specific, desired chirality. researchgate.net This is often achieved by employing chiral auxiliaries or reagents. For instance, a general and powerful strategy involves the use of chiral oxazolidinones in diastereoselective alkylation reactions. nih.gov Another approach is absolute asymmetric synthesis, where a chiral product is formed from prochiral substrates without any external chiral source, a phenomenon demonstrated in the synthesis of an aspartic acid derivative from prochiral maleic acid. researchgate.net These methods are fundamental in creating the specific stereochemistry required for (R)-2-(benzyloxy)propanoic acid from the ground up.

The use of chiral catalysts is a highly efficient method for achieving enantioselectivity, as a small amount of a catalyst can generate a large quantity of the chiral product. These catalysts create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

A pertinent example of this strategy involves the use of chiral vanadyl methoxide (B1231860) complexes in asymmetric cross-coupling reactions. nih.gov These catalysts have been systematically studied to understand the effects of their structure and the reaction solvent on asymmetric induction. nih.gov In related systems, these catalysts have demonstrated the ability to produce (R)-configured products with significant yields and high enantiomeric excesses (ee). nih.gov The effectiveness of two different vanadyl complexes in producing (R)-products highlights the tunability of such catalytic systems. nih.gov

Table 1: Performance of Chiral Vanadyl Complexes in Asymmetric Cross-Coupling (Data based on a representative system demonstrating catalyst efficacy) nih.gov

| Catalyst | Yield of (R)-product | Enantiomeric Excess (ee) |

| V(O)-1 | 59–93% | 60–84% |

| V(O)-2 | 45–72% | 64–75% |

| This table illustrates the yields and enantiomeric excesses achieved using different chiral catalysts in a relevant asymmetric synthesis, showcasing the potential of catalyst-mediated transformations. |

Classical and Modern Esterification and Hydrolysis Routes

A prevalent and practical approach to synthesizing this compound involves the protection of the hydroxyl group of (R)-2-hydroxypropanoic acid (D-lactic acid) via benzylation, followed by hydrolysis of the resulting ester.

One of the most common synthetic pathways begins with the esterification of (R)-2-hydroxypropanoic acid with benzyl (B1604629) alcohol. This reaction, a type of Fischer esterification, is typically catalyzed by an acid and involves the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. ucalgary.ca The equilibrium of this reaction can be shifted toward the product by removing the water formed during the reaction or by using an excess of one of the reactants. ucalgary.ca Modern advancements have introduced catalysts like Niobium(V) chloride (NbCl₅) which can facilitate the direct esterification of carboxylic acids with benzyl alcohol efficiently. nih.gov

Table 2: Illustrative Yields for Niobium-Catalyzed Benzyl Ester Synthesis nih.gov

| Carboxylic Acid | Catalyst | Reaction Time | Yield |

| Acetic Acid | NbCl₅ | 3h | 89% |

| Benzoic Acid | NbCl₅ | 2h | 93% |

| Salicylic Acid | NbCl₅ | 2h | 95% |

| This table shows the effectiveness of NbCl₅ in catalyzing the esterification of various carboxylic acids with benzyl alcohol, a reaction analogous to the first step in the synthesis of the target compound's precursor. |

Following the protection of the hydroxyl group, the resulting intermediate is subjected to hydrolysis to yield the final carboxylic acid.

The final step in this classical route is the hydrolysis of the ester intermediate, for example, methyl (R)-2-(benzyloxy)propionate, to liberate the desired carboxylic acid. google.com This transformation is typically carried out under alkaline conditions. google.com An optimized process involves mixing the ester intermediate with an alkaline substance, such as sodium hydroxide, and heating the mixture under reflux for approximately one to two hours. google.com After the hydrolysis is complete, the reaction system is acidified, typically to a pH of 1 to 2, to protonate the carboxylate and facilitate the extraction of the final product, this compound, into an organic solvent like dichloromethane. google.com This carefully controlled process has been shown to produce the target compound with high yield and purity. google.com

Novel Synthetic Routes and Process Optimizations

Continuous efforts to improve efficiency, safety, and sustainability have led to the development of novel synthetic routes and process optimizations.

One significant optimization involves a synthetic method starting from R-methyl lactate (B86563) and a benzyl halogen. google.com This process utilizes sodium tert-amylate, a strong base that facilitates the reaction while avoiding the formation of flammable hydrogen gas, a major safety risk associated with the use of reagents like sodium hydride. google.com This makes the process safer and more suitable for large-scale industrial production. google.com The subsequent hydrolysis of the intermediate, methyl (R)-2-(benzyloxy)propionate, proceeds as described previously, ultimately yielding the product at an 87.6% yield and 99.2% purity. google.com

Table 3: Optimized Synthesis via Sodium Tert-Amylate Route google.com

| Starting Material | Key Reagent | Intermediate | Hydrolysis Conditions | Final Yield | Final Purity |

| R-methyl lactate | Sodium tert-amylate | Methyl (R)-2-(benzyloxy)propionate | 1. NaOH, reflux 1h2. HCl to pH 1-2 | 87.6% | 99.2% |

Another innovative approach is the use of biocatalysis. Enzymes such as lipases are being explored for the direct esterification step. nih.gov For instance, the commercial immobilized lipase (B570770) Novozym 435 has been used to catalyze the esterification between propionic acid and benzyl alcohol, achieving conversions as high as 99%. nih.gov This suggests a potential green chemistry pathway for producing the benzyl ester precursor of this compound.

Furthermore, a stereoinversive route has been developed, which cleverly starts from the opposite enantiomer, benzyl (S)-lactate. mdpi.com This method proceeds through an Sₙ2 displacement reaction. The hydroxyl group of benzyl (S)-lactate is first converted into a good leaving group (e.g., a mesylate), and then reacted with a nucleophile like potassium thioacetate. mdpi.comresearchgate.net This nucleophilic substitution occurs with a complete inversion of stereochemistry, yielding the (R)-configured ester precursor, which can then be converted to the target acid. mdpi.com

Utilization of Sodium tert-amylate in Reaction Systems for Enhanced Yield and Safety

A key advancement in the synthesis of this compound involves the use of sodium tert-amylate as a base. google.com This method addresses several challenges found in traditional synthetic routes, leading to improved yield and a significantly better safety profile. The synthesis is typically achieved by reacting R-methyl lactate with a benzyl halogen. google.com The addition of sodium tert-amylate to this reaction system is crucial for its success. google.com

The use of sodium tert-amylate is advantageous because it facilitates the reaction without producing flammable or explosive gases like hydrogen, which can be a major hazard in large-scale industrial production. google.com Furthermore, it avoids the formation of toxic gases such as ammonia. google.com This enhancement in safety makes the entire process more suitable for large-scale manufacturing. google.com Research has demonstrated that this method can produce this compound with high purity and yield. In one example, the final product was obtained with a purity of 99.2% and a yield of 87.6%. google.com

The reaction process involves the synthesis of the intermediate, (R)-2-(benzyloxy)methyl propionate (B1217596), by adding sodium tert-amylate to a system containing R-methyl lactate and a benzyl halogen, such as benzyl bromide. google.com This intermediate is then hydrolyzed to yield the final acid. google.com

| Parameter | Finding | Source |

| Reagents | R-methyl lactate, Benzyl halogen, Sodium tert-amylate | google.com |

| Key Advantage | Avoids formation of flammable, explosive, or toxic gases | google.com |

| Product Purity | 99.2% | google.com |

| Product Yield | 87.6% | google.com |

Development of Scaleable Synthetic Procedures

A typical scalable procedure involves the following steps:

R-methyl lactate is mixed with a suitable solvent, such as tetrahydrofuran, to form a solution. google.com

This solution is then combined with sodium tert-amylate. google.com

The resulting mixture is cooled to below 5°C. google.com

Benzyl halogen (e.g., benzyl bromide) is added dropwise while maintaining the low temperature. google.com The molar ratio of R-methyl lactate to benzyl halogen is typically between 1:1 and 1:1.2, and the ratio of R-methyl lactate to sodium tert-amylate is between 1:1 and 1:1.2. google.com

After the addition is complete, the reaction is allowed to proceed at a temperature of 20-30°C until finished. google.com

The intermediate, (R)-2-(benzyloxy)methyl propionate, is then isolated. google.com

Finally, the intermediate undergoes hydrolysis, for example, by refluxing with sodium hydroxide, followed by acidification with hydrochloric acid to yield this compound. google.com

This systematic and controlled process ensures both the safety and efficiency required for scaling up the synthesis. google.com

| Step | Description | Source |

| 1. Solution Prep | R-methyl lactate is dissolved in a solvent like tetrahydrofuran. | google.com |

| 2. Base Addition | Sodium tert-amylate is added to the solution. | google.com |

| 3. Cooling | The mixture is cooled to below 5°C. | google.com |

| 4. Alkylation | Benzyl halogen is added dropwise. | google.com |

| 5. Reaction | The mixture is warmed to 20-30°C to complete the reaction. | google.com |

| 6. Hydrolysis | The resulting ester intermediate is hydrolyzed using a base (e.g., NaOH) and then acidified. | google.com |

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is fundamental to the successful synthesis of this compound. In a multi-functional molecule, protecting groups are used to temporarily block reactive sites to prevent unwanted side reactions. oup.com

In the synthesis starting from R-methyl lactate, two key protecting groups are implicitly involved:

Ester Protection for the Carboxylic Acid: The synthesis begins with R-methyl lactate, which is the methyl ester of (R)-lactic acid. google.com Here, the carboxylic acid functionality is protected as a methyl ester. Esters are common protecting groups for carboxylic acids because they are generally unreactive under the basic conditions used for the subsequent etherification step but can be readily removed later. oup.com

Benzyl Ether Protection for the Hydroxyl Group: The core of the synthesis is the conversion of the hydroxyl group of R-methyl lactate into a benzyl ether. The benzyl group (-CH₂C₆H₅) is a widely used protecting group for alcohols because it is stable to a variety of reaction conditions, including basic and nucleophilic environments. oup.com In this synthesis, the benzyl group is introduced by reacting the alkoxide (formed by the action of sodium tert-amylate on the alcohol) with a benzyl halogen. google.com

The final step of the synthesis is the deprotection of the carboxylic acid. The methyl ester intermediate is hydrolyzed, typically under basic conditions, to liberate the free carboxylic acid, yielding the target molecule, this compound. google.com This strategic use of protection and deprotection allows for a clean and high-yielding synthesis.

| Functional Group | Protecting Group | Stage of Use | Source |

| Carboxylic Acid | Methyl Ester | Present in the starting material (R-methyl lactate) and removed in the final step. | google.comoup.com |

| Hydroxyl Group | Benzyl Ether | Introduced during the main synthetic step to protect the alcohol. | google.comoup.com |

Chemical Reactivity and Mechanistic Investigations of R 2 Benzyloxy Propanoic Acid

Oxidation Reactions of the Benzyl (B1604629) Ether Moiety

The benzyl ether group in (R)-2-(benzyloxy)propanoic acid is susceptible to oxidation, which can lead to the formation of benzyl esters or benzoic acid derivatives. organic-chemistry.org This reactivity is a common characteristic of benzyl ethers and is often exploited in organic synthesis for deprotection or functional group transformation. organic-chemistry.orgsiu.edu

Formation of Benzyl Esters and Benzoic Acid Derivatives

Oxidation of the benzylic carbon in the benzyl ether moiety can proceed to different extents depending on the reaction conditions and the oxidizing agent used. organic-chemistry.orgnih.gov Partial oxidation can yield a benzyl ester, while more vigorous oxidation can lead to the cleavage of the benzyl group and formation of a benzoic acid derivative alongside the corresponding propanoic acid derivative. organic-chemistry.org The mechanism often involves the initial abstraction of a hydrogen atom from the benzylic position, followed by further oxidation steps. siu.edu

Common Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed to effect the oxidation of the benzyl ether in this compound.

| Oxidizing Agent | Typical Reaction Conditions | Products |

| Potassium permanganate (B83412) (KMnO₄) | Often used in neutral or basic conditions, sometimes with heating. Phase transfer catalysts can be used in biphasic systems. researchgate.nettandfonline.com | Can lead to cleavage of the benzyl ether, forming benzoic acid. youtube.com The reaction is powerful and can be difficult to stop at the ester stage. |

| Chromium trioxide (CrO₃) | Typically used in acidic media, such as with sulfuric acid in acetone (B3395972) (Jones reagent). | A strong oxidizing agent that can also lead to cleavage and the formation of benzoic acid. |

| Other Reagents | Milder and more selective reagents have been developed for the oxidation of benzyl ethers to esters, such as those based on hypervalent iodine or catalytic systems with co-oxidants like TBHP and oxygen. siu.edursc.orgnih.gov N-Bromosuccinimide (NBS) can also be used to selectively form either aromatic aldehydes or methyl esters from benzyl methyl ethers depending on the stoichiometry. nih.gov | These methods offer better control and compatibility with other functional groups. nih.govrsc.orgnih.gov |

Reduction Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (R)-2-(benzyloxy)propanol. This transformation is a fundamental reaction in organic synthesis.

Conversion to Corresponding Alcohols

The reduction of a carboxylic acid to a primary alcohol involves the addition of two hydride equivalents. chemguide.co.uk The reaction typically proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde under these conditions. chemguide.co.uk

Reducing Agents and Stereochemical Considerations

The choice of reducing agent is crucial for the successful reduction of the carboxylic acid while preserving the chiral center.

| Reducing Agent | Stereochemical Considerations & Selectivity |

| Lithium aluminum hydride (LiAlH₄) | A powerful and non-selective reducing agent that readily reduces carboxylic acids to primary alcohols. chemguide.co.ukdocbrown.infomasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. docbrown.info LiAlH₄ is highly reactive and will reduce many other functional groups. masterorganicchemistry.com The stereochemistry at the α-carbon is generally retained during the reduction. |

| Sodium borohydride (B1222165) (NaBH₄) | Generally not strong enough to reduce carboxylic acids on its own. docbrown.infochemistrysteps.com |

| Borane (B79455) (BH₃) | Borane and its complexes (e.g., BH₃·THF) are highly effective and chemoselective for the reduction of carboxylic acids. khanacademy.orgresearchgate.netic.ac.uk A key advantage of borane is its ability to reduce carboxylic acids in the presence of other functional groups like ketones, esters, and nitriles. researchgate.netresearchgate.net The stereochemical integrity of the α-carbon is maintained. |

Nucleophilic Substitution Reactions Involving the Benzyl Ether Group

The benzyl ether group can undergo nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by nucleophiles, leading to the cleavage of the C-O bond. These reactions often proceed via an S_N1 or S_N2 mechanism, depending on the substrate and reaction conditions. ucalgary.capearson.com The stability of the resulting benzyl carbocation or the accessibility of the benzylic carbon for backside attack influences the reaction pathway. ucalgary.cavaia.com Cleavage of benzyl ethers can also be achieved through hydrogenolysis, where hydrogen gas and a palladium catalyst are used to cleave the C-O bond, yielding toluene (B28343) and the deprotected alcohol. youtube.com

Decarboxylation Studies and Fragmentation Pathways

The stability of this compound under thermal stress and its behavior upon ionization are critical for understanding its potential degradation pathways.

Decarboxylation Studies: Specific decarboxylation studies on this compound are not widely reported in the literature. However, the thermal decomposition of simpler carboxylic acids like propionic acid has been investigated. The thermal decomposition of propionic acid between 496 and 580°C yields products from both first-order (carbon dioxide, ethane, ethylene) and second-order (methylketene, water) reaction pathways. rsc.org By analogy, heating this compound at high temperatures could potentially lead to decarboxylation, releasing CO₂ and forming ethyl benzyl ether. However, the presence of the benzyloxy group may alter the decomposition mechanism and required temperatures compared to unsubstituted propionic acid.

Fragmentation Pathways: Mass spectrometry provides significant insight into the fragmentation pathways of molecules upon ionization. In electron ionization (EI) mass spectrometry, this compound (m/z 180.08) undergoes characteristic fragmentation. nih.gov The molecular ion [M]⁺ may be observed, but significant fragmentation is expected. Key fragmentation patterns include the loss of the carboxyl group and cleavage of the benzyl ether.

The most prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the ether oxygen, leading to the formation of the stable benzyl cation or tropylium (B1234903) ion at m/z 91 . Another significant fragment is observed at m/z 107 , corresponding to the hydroxytropylium ion, which can be formed through rearrangement. The loss of the carboxyl radical (•COOH, 45 Da) would lead to a fragment at m/z 135 .

The table below details the major fragments observed in the mass spectrum of 2-(benzyloxy)propanoic acid. nih.gov

| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion |

| 135 | [M - COOH]⁺ | [C₉H₁₁O]⁺ |

| 107 | [C₇H₇O]⁺ or [C₈H₁₁]⁺ | Hydroxytropylium ion or rearranged fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

This interactive table outlines the primary fragmentation pathways for 2-(benzyloxy)propanoic acid under electron ionization.

Comparative Reactivity with Related Benzyloxy-Substituted Alkanoic Acids

The reactivity of this compound can be better understood by comparing it with its structural isomers and analogues. Key differences arise from the position of the benzyloxy group and the nature of the substituent at the alpha-position.

Comparison with 3-(Benzyloxy)propanoic acid: The constitutional isomer, 3-(benzyloxy)propanoic acid, has the benzyloxy group at the beta-position relative to the carboxyl group. bldpharm.com The primary difference in reactivity lies in the electronic effect of the substituent on the acidity of the carboxylic acid. In this compound, the electron-withdrawing inductive effect of the ether oxygen is more pronounced due to its proximity to the carboxyl group (alpha-position). This effect stabilizes the carboxylate anion, making this compound a stronger acid than 3-(benzyloxy)propanoic acid.

The following table provides a comparative overview of these related compounds.

| Compound | CAS Number | Molecular Weight | Key Reactivity Difference from this compound |

| This compound | 100836-85-9 | 180.20 | - |

| 3-(Benzyloxy)propanoic acid | 27912-85-2 | 180.20 | Weaker acid due to increased distance of the electron-withdrawing benzyloxy group from the carboxyl function. bldpharm.com |

| 2-(Benzylamino)propanoic acid | 40297-69-6 | 179.22 | Zwitterionic nature; alpha-amino group is basic. nih.gov |

| 2-(((Benzyloxy)carbonyl)amino)propanoic acid | 4132-86-9 | 223.23 | The Cbz-protecting group is strongly electron-withdrawing, enhancing the acidity of the carboxyl group. medchemexpress.com |

This interactive table compares the properties and reactivity of this compound with related compounds.

Applications in Asymmetric Organic Synthesis

(R)-2-(benzyloxy)propanoic acid as a Key Chiral Building Block

The primary application of this compound in organic synthesis is as a chiral building block. bldpharm.com This means it serves as a starting material that introduces a specific, predetermined stereochemistry into a larger, more complex molecule.

Facilitating the Creation of Complex Molecules with Defined Stereochemistry

The inherent chirality of this compound is crucial for its function. The "(R)" designation refers to the specific three-dimensional arrangement of atoms around the chiral center. By incorporating this compound into a synthetic sequence, chemists can ensure that the final product possesses the desired stereoisomeric form. This is of paramount importance in fields like medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. The benzyl (B1604629) ether group present in the molecule can participate in hydrogen bonding and hydrophobic interactions, which influences the compound's reactivity and selectivity in various chemical reactions.

Precursor for Synthesizing α,β-Unsaturated Carbonyl Compounds

This compound also serves as a precursor for the synthesis of α,β-unsaturated carbonyl compounds. These compounds are themselves valuable intermediates in a wide array of organic transformations. The synthesis of these unsaturated compounds can be achieved through various methods, often involving the reaction of a carboxylic acid or its derivative with a methylenating agent in the presence of a catalyst. google.com

Utilization as a Chiral Auxiliary in Stereoselective Transformations

Beyond its role as a building block, this compound and its derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation is complete, the auxiliary is typically removed.

While direct use of this compound as an auxiliary is less common, its structural motifs are found in more complex auxiliaries. For instance, the principles of using chiral acids and alcohols to control stereochemistry are well-established. wikipedia.orgnih.gov The logic behind using a chiral auxiliary is that its stereogenic center influences the transition state of the reaction, favoring the formation of one stereoisomer over the other.

Enantioselective Construction of Pharmaceutical Intermediates and Specialty Chemicals

The application of this compound is particularly significant in the synthesis of pharmaceutical intermediates and specialty chemicals. cookechem.com Many modern drugs are chiral molecules, and their therapeutic effects are often associated with a single enantiomer. The use of this compound allows for the enantioselective synthesis of these crucial intermediates, ensuring the final drug product has the correct stereochemistry. cookechem.com This approach is often more efficient and cost-effective than separating a mixture of enantiomers later in the synthetic process. Its utility also extends to the production of various specialty chemicals and materials.

Development of Novel Chiral Ligands and Catalysts Based on the this compound Scaffold

The structural framework of this compound provides a foundation for the design and synthesis of new chiral ligands and catalysts. Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. These catalysts are instrumental in a vast number of asymmetric reactions, enabling the synthesis of chiral products with high enantioselectivity.

Researchers are exploring how the stereogenic center and functional groups of this compound can be modified to create novel ligands. These new ligands can then be used to develop catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The ability to fine-tune the structure of the ligand allows for the optimization of catalyst performance for specific reactions.

Research in Medicinal Chemistry and Pharmaceutical Development

(R)-2-(benzyloxy)propanoic acid as an Intermediate for Stereospecific Drug Synthesis

The specific three-dimensional arrangement of atoms in this compound is pivotal for its application in the stereospecific synthesis of pharmaceuticals. This ensures the production of a single, desired enantiomer of a drug, which is often crucial for its efficacy and safety.

Exploration of Derivatives as Potential Therapeutic Agents

The core structure of this compound has been modified to create derivatives with a variety of potential therapeutic applications.

Hypoglycemic Effects of Phenylpropanoic Acid Derivatives and Influence on Lipid Metabolism

Derivatives of phenylpropanoic acid have been investigated for their potential to manage type 2 diabetes. nih.govnih.govresearchgate.net These compounds have shown promise as hypoglycemic agents. nih.govnih.gov Some derivatives act as agonists for receptors like the free fatty acid receptor 1 (FFAR1/GPR40), which is involved in stimulating insulin (B600854) secretion. nih.govresearchgate.net For instance, certain bornyl derivatives of p-(benzyloxy)phenylpropionic acid have demonstrated significant glucose-lowering effects in animal models. nih.gov These compounds may also positively influence lipid metabolism. nih.gov Phenylpropanoic acid derivatives that are partial agonists of the PPAR gamma nuclear receptor have also been developed, showing efficacy in controlling blood glucose levels with potentially fewer side effects compared to full agonists. science24.com

GPR34 Receptor Antagonism Studies and Structure-Activity Relationships of Derivatives

Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for the GPR34 receptor. nih.govresearchgate.net GPR34 is a G protein-coupled receptor implicated in several diseases, and finding effective antagonists is an active area of research. nih.govpatsnap.com Through structure-activity relationship (SAR) studies, potent compounds have been developed that can inhibit the receptor's activity. nih.gov One such compound demonstrated significant efficacy in a mouse model of neuropathic pain, highlighting the therapeutic potential of this class of derivatives. nih.gov

Fundamental Role of Chirality in Drug Design and Biological Activity Differentiation

Chirality, or the "handedness" of molecules, is a critical concept in drug design and development. researchfloor.orgmdpi.comlongdom.orglifechemicals.com Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral drug. researchfloor.orgmdpi.com

This differential interaction can lead to significant variations in the pharmacological activity of the enantiomers. longdom.org One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause unwanted side effects. mdpi.comnih.gov Therefore, the use of single-enantiomer drugs can lead to improved potency, selectivity, and safety profiles. lifechemicals.comnih.gov The development of stereospecific syntheses, often employing chiral building blocks like this compound, is essential for producing enantiomerically pure drugs and is a key consideration for regulatory agencies. mdpi.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ sigmaaldrich.comnih.gov |

| Molecular Weight | 180.20 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 100836-85-9 sigmaaldrich.com |

| Melting Point | 52-55 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +77±3°, c = 1% in methanol (B129727) sigmaaldrich.com |

| Appearance | Solid |

Table of Mentioned Compounds

Structural Derivatives and Analogues of R 2 Benzyloxy Propanoic Acid

Systematic Modification of the Benzyloxy Moiety

The benzyloxy moiety of (R)-2-(benzyloxy)propanoic acid is a primary target for structural modification to alter the compound's electronic and steric properties. Research has shown that introducing substituents onto the phenyl ring can significantly influence biological activity.

One common strategy involves the substitution on the phenyl ring of the benzyloxy group. For instance, derivatives such as (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been synthesized and investigated as GPR34 antagonists. nih.govresearchgate.net In these analogues, the core benzyloxy group is part of a larger phenyl ether structure. Another example includes the introduction of a methyl group on the phenyl ring, as seen in 2-Acetamido-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid. bldpharm.com The goal of these modifications is often to enhance binding affinity to biological targets by exploring interactions with specific pockets in a receptor or enzyme. Systematic variation of substituents, such as adding electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups, can be used to modulate the compound's bioactivity.

Table 1: Examples of Derivatives with Modified Benzyloxy Moieties

| Derivative Name | Modification on Benzyloxy Moiety | Reference(s) |

|---|---|---|

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | Benzyloxy group attached to a larger phenyl-containing scaffold | nih.govresearchgate.net |

Derivatization of the Propanoic Acid Backbone

The propanoic acid backbone, specifically the carboxylic acid group, is another key site for derivatization. Common modifications include the formation of esters and amides, which can alter the compound's solubility, stability, and pharmacokinetic properties.

Esterification of the carboxylic acid is a frequent modification. For example, (R)-2-(benzyloxy)methyl propionate (B1217596) is the methyl ester of the parent compound and serves as a synthetic intermediate. google.com The synthesis of benzyl (B1604629) esters from carboxylic acids is a well-established transformation in organic chemistry. beilstein-journals.org

Amide formation is another crucial derivatization strategy, often used to create peptide-like structures. This compound can be coupled with amino acids or other amine-containing molecules. An example is N-[(benzyloxy)carbonyl]-L-leucyl-L-alanine, a dipeptide where the alanine (B10760859) component is structurally related to a derivative of the parent acid. nih.gov These amide derivatives can mimic peptide structures and interact with biological targets that recognize amino acid motifs.

Table 2: Examples of Propanoic Acid Backbone Derivatives

| Derivative Type | Example Name | Modification | Reference(s) |

|---|---|---|---|

| Ester | (R)-2-(benzyloxy)methyl propionate | Carboxylic acid converted to a methyl ester | google.com |

Introduction of Additional Chiral Centers and Functional Groups

Introducing new chiral centers and functional groups is a powerful strategy to create more complex analogues with potentially enhanced or novel biological activities. These modifications can lead to more specific interactions with biological targets.

Examples of such derivatives include those with added hydroxyl or amino groups. The introduction of a hydroxyl group, as in (R)-2-Benzyl-3-hydroxypropanoic acid, can provide additional hydrogen bonding capabilities. Amino groups can also be added, often protected with groups like the benzyloxycarbonyl (Cbz) group, as seen in 2-(((Benzyloxy)carbonyl)amino)propanoic acid, which is a derivative of alanine. medchemexpress.comnih.gov

More complex derivatives can feature multiple new groups and chiral centers simultaneously. (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid contains both an additional benzylamino group and a benzyloxy group attached to the propanoic acid backbone, creating a new stereocenter. sigmaaldrich.comsigmaaldrich.com The synthesis of dipeptide analogues, such as Z-L-Leucyl-L-alanine, by coupling the parent acid with other amino acids, inherently introduces at least one additional chiral center. nih.gov

Table 3: Derivatives with Additional Chiral Centers and Functional Groups

| Derivative Name | Added Functional Group(s) | Additional Chiral Center(s) | Reference(s) |

|---|---|---|---|

| (R)-2-Benzyl-3-hydroxypropanoic acid | Hydroxyl (-OH) | No | |

| 2-(((Benzyloxy)carbonyl)amino)propanoic acid | Protected Amino (-NH-Cbz) | Yes (if starting from racemic or different enantiomer) | medchemexpress.comnih.gov |

| (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid | Benzylamino, Benzyloxy | Yes | sigmaaldrich.comsigmaaldrich.com |

Structure-Activity Relationship (SAR) Studies of Key Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity, guiding the design of more potent and selective compounds.

For derivatives of this compound, SAR studies have provided valuable insights. In the development of GPR34 antagonists based on a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold, SAR exploration led to the identification of compound 5e as the most potent antagonist, with an IC₅₀ value of 0.059 μM in a Tango assay. nih.gov This highlights the importance of the specific arrangement of the substituted benzyloxy and acetamido groups for high-affinity binding to the GPR34 receptor.

General principles from related structures also inform SAR. For benzoic acid derivatives, the position of substituents on the benzene (B151609) ring is critical for activity. For instance, in the inhibition of α-amylase by benzoic acid derivatives, a hydroxyl group at the 2-position on the benzene ring was found to have a strong positive effect on inhibitory activity. nih.gov Conversely, other studies on benzoic acid derivatives have shown that strong electron-donating groups on the benzene ring can be important for other activities, such as anti-sickling properties. iomcworld.com The flexibility of the substituent containing the carboxylic acid has also been shown to be a key determinant of agonist versus antagonist activity in retinoids. nih.gov These principles suggest that both electronic properties and the conformation of substituents on the benzyloxy moiety of this compound are key factors in determining its biological function.

Table 4: Summary of SAR Findings for Key Derivatives

| Derivative/Class | Key Structural Feature | Impact on Activity | Biological Target/Assay | Reference(s) |

|---|---|---|---|---|

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives | Specific substitutions on phenyl rings | Led to potent antagonist (5e) with IC₅₀ = 0.059 μM | GPR34 receptor | nih.govresearchgate.net |

| Benzoic Acid Derivatives | 2-hydroxyl group on benzene ring | Positive effect on inhibition | α-Amylase | nih.gov |

| Benzoic Acid Derivatives | Strong electron-donating groups | Important for potent activity | Anti-sickling | iomcworld.com |

Synthesis and Evaluation of Covalently Linked Conjugates

The synthesis of covalently linked conjugates of this compound with other molecules, such as peptides or other drugs, is an advanced strategy to create derivatives with targeted delivery or multimodal action. The carboxylic acid handle is ideal for forming stable amide or ester linkages.

A significant example of in-vivo conjugation is the metabolic transformation that 2-arylpropionic acids can undergo. Some members of this class form a conjugate with coenzyme A (CoA), which can lead to pharmacological and toxicological consequences. nih.gov

Synthetically, dipeptide conjugates like N-[(benzyloxy)carbonyl]-L-leucyl-L-alanine are formed by creating an amide bond between the carboxyl group of one amino acid derivative and the amino group of another. nih.gov This same principle can be applied to link this compound to various biomolecules. The evaluation of these conjugates involves assessing their biological activity in relevant assays. For example, the GPR34 antagonist conjugates were evaluated for their ability to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in cells expressing the receptor, demonstrating their functional effect at a cellular level. nih.gov The goal of creating such conjugates is often to improve the therapeutic profile of the parent molecule or to create a novel agent with combined functionalities.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess of chiral compounds like (R)-2-(benzyloxy)propanoic acid. Commercial suppliers of (R)-(+)-2-(Benzyloxy)propionic acid often provide a purity specification of ≥97.0% as determined by HPLC, underscoring the industry's reliance on this method for quality control. sigmaaldrich.comsigmaaldrich.com

The determination of enantiomeric excess is a critical application of HPLC in the analysis of chiral molecules. heraldopenaccess.us For propanoic acid derivatives, this is typically achieved through chiral HPLC, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The direct enantiomeric resolution of similar compounds, such as the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), has been successfully demonstrated using an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov Another approach involves the use of a "Pirkle-type" column, which may feature a chiral ligand like N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine, for the separation of amide derivatives of such acids. nih.gov In the analysis of other aryloxyphenoxypropanoic acids, baseline resolution of the R- and S-isomers has been achieved without derivatization using a CSP column with the glycopeptide teicoplanin as the chiral selector. nih.gov Such methods, once validated, can precisely and accurately quantify the presence of the undesired enantiomer, even at very low levels. nih.gov

The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving optimal separation. For instance, in the analysis of fluorinated arylcarboxylic acids, a Chiralcel OJ-H column, which has a cellulose-based selector, has been effective. mdpi.com The development of a robust HPLC method allows for the routine quality control needed to ensure that the enantiomeric purity of "this compound" meets the stringent requirements of its intended research applications.

Table 1: HPLC Purity Data for (R)-(+)-2-(Benzyloxy)propionic acid

| Parameter | Specification | Source |

| Assay (Purity) | ≥97.0% | sigmaaldrich.comsigmaaldrich.com |

| Optical Activity [α]20/D | +77±3°, c = 1% in methanol (B129727) | sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "this compound" and its derivatives. nih.gov While basic 1D ¹H and ¹³C NMR spectra can confirm the primary structure, more complex two-dimensional (2D) NMR techniques are often required for the complete assignment of all signals, especially in structurally complex derivatives. nih.gov

For a molecule like "this compound," ¹H NMR would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the methine proton at the chiral center, and the methyl protons. The chemical environment of each proton influences its chemical shift (δ). docbrown.info For instance, in the related propanoic acid, the methyl protons (CH₃), methylene (B1212753) protons (CH₂), and the acidic proton (COOH) all resonate at different chemical shifts, and the splitting patterns (e.g., triplets, quartets) provide information about neighboring protons. docbrown.infodocbrown.info In the case of "this compound," the methine proton would be a quartet due to coupling with the adjacent methyl protons, and the benzyl protons would appear in the aromatic region of the spectrum.

For more complex derivatives, advanced NMR experiments are employed. For example, in the structural elucidation of a new benzoxazolinone glucoside, a combination of DEPT, HMBC, HMQC, NOESY, and ¹H-¹H COSY spectra was used to make complete and unambiguous ¹H and ¹³C assignments. nih.gov Similarly, the detailed analysis of methyl 3-(benzyl(2-hydroxyethyl)amino)propionate involved the use of COSY, HSQC, and HMBC spectra to fully assign the ¹H and ¹³C NMR signals, allowing for clear differentiation between similar structural motifs within the molecule. docbrown.info These techniques would be equally applicable to resolving the structures of complex derivatives of "this compound."

Table 2: Predicted ¹H and ¹³C NMR Resonances for Propanoic Acid (as a reference)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

| ¹H | -COOH | ~11.7 | singlet |

| ¹H | -CH₂- | ~2.38 | quartet |

| ¹H | -CH₃ | ~1.16 | triplet |

| ¹³C | C=O | High ppm value | - |

| ¹³C | -CH₂- | Intermediate ppm value | - |

| ¹³C | -CH₃ | Low ppm value | - |

| Note: Data adapted from typical values for propanoic acid. docbrown.infodocbrown.info The presence of the benzyloxy group in "this compound" would alter these chemical shifts. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of "this compound" and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 180.20 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For "this compound," the molecular ion peak would be expected at m/z 180. The PubChem database lists GC-MS data for 2-(benzyloxy)propanoic acid with a prominent peak at m/z 107. nih.gov

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org A key fragmentation pathway for benzylic ethers involves the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion rearrangement. The peak at m/z 107 in the spectrum of 2-(benzyloxy)propanoic acid likely corresponds to the benzyloxyethyl fragment [CH₂OC₆H₅]⁺. The analysis of the fragmentation of the parent compound, propanoic acid, shows characteristic peaks resulting from the loss of ethyl and carboxyl groups. docbrown.info Similarly, the fragmentation of 2-methylpropanoic acid also shows predictable patterns, such as the loss of the isopropyl group. docbrown.info These established fragmentation patterns for related structures allow for a detailed interpretation of the mass spectrum of "this compound."

Table 3: Key Mass Spectrometry Data for 2-(Benzyloxy)propanoic acid

| Parameter | Value | Source |

| Molecular Weight | 180.20 g/mol | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₃ | sigmaaldrich.com |

| Top Peak (m/z) | 107 | nih.gov |

X-ray Crystallography for Absolute Stereochemical Determination (as seen in related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netspringernature.com While obtaining a single crystal of a compound suitable for X-ray diffraction can be a challenge, the resulting data provides an unambiguous assignment of the (R) or (S) configuration at a chiral center. wikipedia.orgresearchgate.net

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is more pronounced for heavier atoms. researchgate.net For light-atom molecules like "this compound," which contains only carbon, hydrogen, and oxygen, specialized techniques and careful data analysis may be required. researchgate.net The Flack parameter is a value calculated during the crystallographic refinement process that indicates whether the correct enantiomer has been modeled. csic.es A value close to zero confirms the assigned absolute configuration. The ability to unequivocally determine the spatial arrangement of the atoms provides the ultimate proof of the compound's stereochemistry, which is fundamental to understanding its interaction with other chiral molecules in biological and chemical systems. wikipedia.org

Theoretical and Computational Studies of R 2 Benzyloxy Propanoic Acid

Molecular Modeling and Docking Simulations for Elucidating Biological Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. While specific docking studies for (R)-2-(benzyloxy)propanoic acid are not extensively detailed in the public domain, the principles of these studies can be understood from research on structurally related molecules. nih.govafricaresearchconnects.com

For instance, docking studies on derivatives of 2-(3-benzoylphenyl)propanoic acid, a structurally similar propanoic acid derivative, have been used to investigate their interactions with enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.govafricaresearchconnects.comresearchgate.net These studies typically involve:

Preparation of the protein and ligand: The three-dimensional structures of the target protein and the ligand are prepared. For the ligand, this includes generating the correct 3D conformation and assigning appropriate charges.

Defining the binding site: A specific region on the protein, known as the binding pocket, is defined as the target for the docking simulation.

Docking algorithm: A computational algorithm is used to explore various possible orientations and conformations of the ligand within the protein's binding site.

Scoring function: The binding affinity of each pose is estimated using a scoring function, which calculates the free energy of binding.

In a study on 2-(3-benzoylphenyl)propanoic acid derivatives, a Lamarckian genetic algorithm was employed for docking simulations. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity. nih.gov For this compound, the benzyloxy group and the carboxylic acid moiety are expected to be key pharmacophoric features that participate in binding to biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be used to calculate various molecular properties of this compound.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | nih.govscbt.comsigmaaldrich.com |

| Molecular Weight | 180.20 g/mol | nih.govscbt.comsigmaaldrich.com |

| XLogP3-AA (Predicted Lipophilicity) | 1.6 | nih.gov |

| pKa (Predicted) | 3.57 ± 0.10 | chemicalbook.com |

The predicted pKa value suggests that at physiological pH, the carboxylic acid group will be deprotonated, which is a crucial factor for its interaction with biological targets. chemicalbook.com Quantum chemical calculations can also be used to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity towards different chemical reagents. For example, the benzyloxy group can be susceptible to oxidation, while the carboxylic acid can undergo reduction.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound is fundamental to its biological activity. Conformational analysis aims to identify the most stable conformations (arrangements of atoms in space) of the molecule. The chiral center at the second carbon of the propanoic acid backbone dictates a specific stereochemical configuration, which is crucial for its enantioselective interactions with other chiral molecules, such as enzymes and receptors.

The stereochemical differences between the (R) and (S) enantiomers can lead to significantly different biological activities. The (R)-enantiomer is noted for its thermostability, which enhances its utility in biochemical studies. The specific spatial arrangement of the benzyloxy group, the methyl group, and the carboxylic acid around the chiral center determines how the molecule fits into a binding site.

In Silico Screening and Rational Drug Design Efforts Based on the this compound Scaffold

The scaffold of this compound serves as a valuable starting point for in silico screening and rational drug design. In silico screening involves computationally searching large libraries of virtual compounds to identify those that are likely to bind to a specific biological target.

The process of rational drug design using this scaffold could involve:

Target Identification: Identifying a specific protein or enzyme implicated in a disease that could be a target for a new drug.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity. These features constitute a pharmacophore model.

Virtual Screening: Using the pharmacophore model to search virtual compound libraries for molecules that match the key features.

Docking and Scoring: The identified hits from the virtual screen are then subjected to docking simulations to predict their binding affinity and mode.

Lead Optimization: The most promising candidates are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties.

For example, derivatives of the structurally related (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as antagonists for the GPR34 receptor, a target for neuropathic pain. nih.gov This highlights the potential of the benzyloxy-substituted propanoic acid scaffold in developing new therapeutic agents. nih.gov

Future Research Directions and Challenges in the Study of R 2 Benzyloxy Propanoic Acid

Development of More Efficient, Sustainable, and Environmentally Benign Synthetic Pathways

Current synthetic routes to (R)-2-(benzyloxy)propanoic acid and its derivatives often involve methods with certain drawbacks. For instance, some existing methods rely on expensive starting materials. google.com Other approaches may utilize reagents like sodium hydride, which can generate flammable and explosive hydrogen gas, posing significant safety risks for large-scale industrial production. google.com

Exploration of Novel Biocatalytic Applications for its Enantioselective Synthesis

Biocatalysis offers a powerful and green alternative for the enantioselective synthesis of chiral compounds like this compound. The use of enzymes can lead to high enantioselectivity under mild reaction conditions.

A key area of future research is the discovery and application of novel biocatalysts for the production of this acid and its derivatives. For example, researchers have identified a strain of actinobacteria, Rhodococcus sp. 77-32, whose acetone-treated biomass can be used as a biocatalyst. nih.gov This biocatalyst has been successfully used in the enantioselective hydrolysis of a related racemic compound, leading to the production of a precursor for natural α-tocols. nih.gov The study demonstrated that the reaction conditions, such as acetone (B3395972) content, acidity, and temperature, could be optimized to achieve a high yield of the desired enantiomer. nih.gov

Further exploration in this area could involve screening for more robust and efficient enzymes, optimizing reaction conditions for industrial-scale production, and expanding the substrate scope of these biocatalytic systems.

Identification of New Therapeutic Targets and Lead Compounds Based on its Scaffold

The this compound scaffold holds potential for the development of new therapeutic agents. Its structural features can be modified to interact with various biological targets.

Future research will likely focus on designing and synthesizing libraries of compounds based on this scaffold to identify new lead compounds for various diseases. This involves making strategic modifications to the core structure to enhance binding affinity and selectivity for specific biological targets. The journal Combinatorial Chemistry & High Throughput Screening highlights methodologies relevant to this area, including target identification and validation, as well as probe discovery and development. cijournal.ru

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery of new applications and derivatives of this compound, its synthesis and evaluation can be integrated with modern drug discovery technologies.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. researchgate.net When combined with high-throughput screening (HTS), these libraries can be efficiently tested for biological activity against a multitude of targets. cijournal.ruscispace.com This approach significantly increases the chances of finding novel compounds with desired properties.

Future efforts will likely involve the development of solid-phase or solution-phase combinatorial syntheses using the this compound scaffold. researchgate.net The resulting compound libraries can then be subjected to HTS assays to identify hits for various therapeutic areas. The journal Combinatorial Chemistry & High Throughput Screening is a key resource for advancements in these methodologies. benthamscience.com

Advancements in Analytical Techniques for Chiral Compound Analysis

The analysis and purification of chiral compounds are critical for both research and industrial applications. Ensuring the enantiomeric purity of this compound and its derivatives is essential for their intended use.

Ongoing advancements in analytical techniques are crucial for this purpose. High-performance liquid chromatography (HPLC) is a standard method for determining the enantiomeric purity of this compound. sigmaaldrich.com Future research will likely focus on developing even more sensitive, rapid, and efficient analytical methods. This could include advances in chiral stationary phases for chromatography, as well as the application of other techniques like supercritical fluid chromatography (SFC) and advanced NMR spectroscopy methods.

Mechanistic Elucidation of Biological Activities and Receptor Interactions at the Molecular Level

Understanding how derivatives of this compound interact with their biological targets at the molecular level is fundamental for rational drug design.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for targeted applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.